molecular formula C19H25ClN2O3 B15137244 Labetalol-d6 (hydrochloride)

Labetalol-d6 (hydrochloride)

Cat. No.: B15137244
M. Wt: 370.9 g/mol
InChI Key: WQVZLXWQESQGIF-MVUYFSFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labetalol-d6 (hydrochloride) is a deuterated form of labetalol hydrochloride, a medication primarily used to treat high blood pressure. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Labetalol itself is a combined alpha and beta-adrenergic antagonist, making it effective in managing hypertension and certain types of angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of labetalol-d6 (hydrochloride) involves several steps. One common method includes:

    Reacting 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: in the presence of a solvent to form 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.

    Reducing the intermediate: with sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.

    Adding water and toluene: to the reaction mixture, followed by separation of the aqueous layer.

    Adding concentrated hydrochloric acid: to the aqueous layer to precipitate crude labetalol hydrochloride.

    Purifying the crude product: through recrystallization using methanol and isopropyl alcohol.

Industrial Production Methods

Industrial production of labetalol hydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Labetalol-d6 (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of labetalol, such as its alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

Labetalol-d6 (hydrochloride) is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its deuterium labeling.

    Biology: Helps in studying the metabolic pathways and pharmacokinetics of labetalol in biological systems.

    Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.

    Industry: Employed in the development of new antihypertensive drugs and in quality control processes.

Mechanism of Action

Labetalol-d6 (hydrochloride) exerts its effects by blocking alpha and beta-adrenergic receptors. This dual blockade results in:

Comparison with Similar Compounds

Similar Compounds

    Labetalol: The non-deuterated form, used widely in clinical settings.

    Carvedilol: Another combined alpha and beta-blocker, used for hypertension and heart failure.

    Propranolol: A non-selective beta-blocker, primarily used for hypertension and anxiety.

    Atenolol: A selective beta1-blocker, used for hypertension and angina.

Uniqueness

Labetalol-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug research and development .

Properties

Molecular Formula

C19H25ClN2O3

Molecular Weight

370.9 g/mol

IUPAC Name

5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D;

InChI Key

WQVZLXWQESQGIF-MVUYFSFSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.